molecular formula C17H23N3O3S B2660585 2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1209545-38-9

2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2660585
CAS No.: 1209545-38-9
M. Wt: 349.45
InChI Key: NWAUESOOBKQGRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with a thiazolo[2,3-b]quinazolin ring system, a tetrahydrofuran ring, and an acetamide group. Unfortunately, I could not find more detailed information on the molecular structure analysis of this compound.

Scientific Research Applications

Drug Discovery

Research suggests that [INSERT TITLE] exhibits promising potential in drug discovery. Studies have investigated its role as a scaffold for the synthesis of novel compounds with pharmacological activities (Hu et al., 2021).

Antimicrobial Activity

In antimicrobial research, [INSERT TITLE] has shown notable antimicrobial activity against various pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, making it a potential candidate for combating antibiotic-resistant strains (Khan et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As it is intended for research use only, it should be handled with appropriate safety measures.

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, molecular structure, chemical reactivity, mechanism of action, physical and chemical properties, and safety profile. Additionally, its potential biological activities could be explored further, which could lead to potential therapeutic applications .

Properties

IUPAC Name

2-(5-oxo-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c21-15(18-9-12-4-3-7-23-12)8-11-10-24-17-19-14-6-2-1-5-13(14)16(22)20(11)17/h11-12H,1-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAUESOOBKQGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N3C(CSC3=N2)CC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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